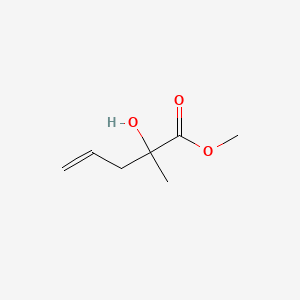

Methyl 2-hydroxy-2-methylpent-4-enoate

Description

Properties

CAS No. |

62696-36-0 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-methylpent-4-enoate |

InChI |

InChI=1S/C7H12O3/c1-4-5-7(2,9)6(8)10-3/h4,9H,1,5H2,2-3H3 |

InChI Key |

JZDKUMJBPCMQJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)(C(=O)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Methyl 2-hydroxy-2-methylpent-4-enoate is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several important chemical reactions, including:

- Esterification : The compound can undergo esterification reactions to form more complex esters, which are valuable in the production of fragrances and pharmaceuticals.

- Michael Addition : It serves as a Michael acceptor in conjugate addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks.

- Synthesis of Bioactive Molecules : this compound is involved in synthesizing bioactive scaffolds, which are critical in drug discovery and development .

Research indicates that this compound exhibits notable biological activity. Some key areas of interest include:

- Antiviral Properties : Studies have shown that derivatives of this compound possess anti-HIV activity. The compound's structure allows it to inhibit HIV reverse transcriptase, making it a candidate for further research in antiviral therapies .

- Metabolic Pathways : This compound has been identified as a metabolite involved in various biochemical pathways, potentially influencing metabolic processes and enzyme activities related to fatty acid metabolism . Its interaction with metabolic enzymes may lead to therapeutic applications in metabolic disorders.

Material Science

This compound is also explored in material science, particularly in the development of polymers and resins. Its properties allow it to be incorporated into:

- Polymer Chemistry : The compound can be used to synthesize polyesters and other polymeric materials that exhibit desirable mechanical and thermal properties.

- Coatings and Adhesives : Due to its reactivity, this compound can be utilized in formulating coatings and adhesives with enhanced durability and performance characteristics .

- Anti-HIV Research : A study demonstrated that modifications of this compound could yield compounds with enhanced antiviral properties against HIV. The research focused on the structure–activity relationship (SAR) to optimize efficacy while maintaining metabolic stability .

- Synthesis of Functionalized Polymers : In material science, researchers have successfully synthesized functionalized polymers using this compound as a building block. These polymers exhibited improved mechanical properties compared to traditional materials, indicating potential applications in high-performance coatings .

- Biological Metabolism Studies : Investigations into the metabolic pathways involving this compound revealed its role as a modulator of fatty acid metabolism. This insight could pave the way for developing therapeutic strategies for metabolic diseases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with Methyl 2-hydroxy-2-methylpent-4-enoate, differing primarily in substituent groups and positions:

Key Observations:

- Substituent Position: The position of substituents significantly impacts reactivity. For example, Methyl 4-methyl-2-pentenoate (C4 methyl) exhibits a conjugated double bond system, enhancing stability compared to non-conjugated analogs . In contrast, the C2 hydroxyl and methyl groups in the target compound may increase steric hindrance, affecting nucleophilic reactions.

- Functional Group Diversity: The presence of a cyano group in Methyl 2-cyano-4-methylpent-2-enoate introduces polarity and reactivity distinct from the hydroxyl group in the target compound .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (MW: 144.17 g/mol) is lighter than aromatic analogs like Methyl 2-benzamido-2-phenylpent-4-enoate (MW: 309.36 g/mol) but heavier than simpler esters (e.g., Methyl 4-methyl-2-pentenoate, MW: 128.17 g/mol) . The hydroxyl group increases hydrophilicity compared to non-hydroxylated esters.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs methyl acrylate and formaldehyde as starting materials, catalyzed by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO). Nucleophilic attack by the amine on methyl acrylate generates an enolate, which subsequently reacts with formaldehyde to form the β-hydroxy ester backbone.

Key parameters :

-

Temperature: 0–25°C

-

Solvent: Dichloromethane (CH₂Cl₂) or toluene

-

Catalyst loading: 10–20 mol% DABCO

A representative procedure from VulcanChem involves reacting methyl acrylate (3.6 mL, 40 mmol) with formaldehyde (37% aqueous solution, 5.4 mL) in CH₂Cl₂ at room temperature for 24 hours, yielding 68% of the target compound after column chromatography.

Methyl Pyruvate and Allyl Bromide Pathway

An alternative route utilizes methyl pyruvate and allyl bromide, enabling precise control over stereochemistry and functional group placement.

Stepwise Synthesis

-

Aldol Condensation : Methyl pyruvate reacts with allyl bromide in CH₂Cl₂ under acidic conditions (trifluoroacetic acid, TFA) to form a β-keto ester intermediate.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, yielding the final product.

Optimized conditions (Beilstein Journal of Organic Chemistry):

| Parameter | Value |

|---|---|

| Methyl pyruvate | 6.78 g (43.7 mmol) |

| Allyl bromide | 3.6 mL (40 mmol) |

| Solvent | CH₂Cl₂ (87 mL) |

| Catalyst | TFA (1.0 mL) |

| Reaction time | 24 hours |

| Yield | 72% after purification |

This method’s advantage lies in its compatibility with acid-sensitive substrates, making it suitable for synthesizing derivatives with labile functional groups.

Industrial-Scale Production Techniques

Industrial protocols prioritize cost efficiency and scalability, often employing continuous flow reactors and heterogeneous catalysts.

Continuous Flow Synthesis

VulcanChem’s patented process utilizes a tubular reactor system with the following parameters:

-

Residence time : 30–60 minutes

-

Temperature : 80–100°C

-

Catalyst : Immobilized DABCO on silica gel

Compared to batch reactors, flow systems reduce side reactions (e.g., Michael addition) and improve heat transfer, achieving 85% conversion rates.

Purification Strategies

Industrial purification employs fractional distillation under reduced pressure (10–15 mmHg) to isolate the compound at 98% purity. Advanced methods integrate molecular sieves or simulated moving bed (SMB) chromatography for large-scale separations.

Comparative Analysis of Synthesis Methods

The table below evaluates key metrics across major preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Baylis-Hillman | 68 | 95 | Moderate | $$ |

| Methyl pyruvate pathway | 72 | 98 | High | $$$ |

| Continuous flow | 85 | 98 | Very high | $$ |

Cost index: $ (low) to $$$$ (high)

The methyl pyruvate method offers superior purity but requires expensive starting materials, while continuous flow systems balance yield and scalability for industrial applications.

Mechanistic Insights and Byproduct Formation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-hydroxy-2-methylpent-4-enoate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Use esterification or transesterification reactions under controlled pH and temperature. For stereochemical control, employ chiral catalysts (e.g., lipases or organocatalysts) and monitor reaction progress via chiral HPLC or polarimetry. Solvent polarity significantly impacts reaction kinetics and enantioselectivity; non-polar solvents like toluene may reduce racemization compared to polar aprotic solvents .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze /-NMR for characteristic peaks (e.g., ester carbonyl at ~170 ppm, hydroxyl proton broadening).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns.

- Chromatography : Use HPLC with UV detection (λ = 210–220 nm for ester groups). Cross-validate with reference data from PubChem or EPA DSSTox .

Q. What steps are critical for resolving the crystal structure of this compound using X-ray crystallography?

- Methodology :

Data Collection : Use synchrotron or Mo-Kα radiation for high-resolution data.

Structure Solution : Apply direct methods (e.g., SHELXS/SHELXD) for phase determination .

Refinement : Use SHELXL for least-squares refinement, addressing disorder or twinning. Validate with R-factors and electron density maps .

Visualization : Generate ORTEP diagrams to assess thermal ellipsoids and geometric accuracy .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic and crystallographic data for this compound?

- Methodology :

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Discrepancies may arise from dynamic effects (e.g., solvent interactions in solution vs. solid state).

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to reconcile experimental and theoretical data .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., ) to identify motifs like chains or rings .

- Hirshfeld Surfaces : Map intermolecular interactions via CrystalExplorer to quantify contact contributions (e.g., O–H···O vs. C–H···π) .

Q. How can enantiomeric excess be quantified in asymmetric syntheses of this compound?

- Methodology :

- Chiral Derivatization : Convert the compound to diastereomers using a chiral derivatizing agent (e.g., Mosher’s acid) for GC/MS analysis.

- Dynamic NMR : Monitor coalescence of enantiomer signals at varying temperatures to estimate activation energy for racemization .

Q. What experimental designs are optimal for studying the thermal stability of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under inert atmosphere (N).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting, glass transitions). Correlate with computational predictions of bond dissociation energies .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be mitigated during structural analysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.